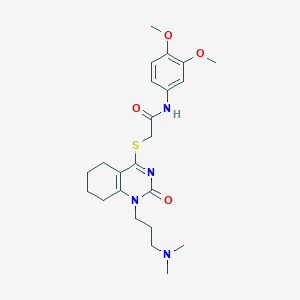

N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the dimethoxyphenyl and dimethylamino propyl groups, and the formation of the amide and thio linkages. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the various substituents would likely result in a complex three-dimensional structure. The electron-donating methoxy and dimethylamino groups could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thio group could be involved in redox reactions. The compound could also undergo reactions at the quinazolinone ring or the dimethoxyphenyl and dimethylamino propyl substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups like the amide and thio groups could enhance the compound’s solubility in polar solvents, while the aromatic quinazolinone ring could contribute to its stability .Scientific Research Applications

Antitumor Activity

Research involving quinazolinone derivatives, including compounds with functionalities similar to the specified compound, has demonstrated promising antitumor activities. For instance, a study by Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds exhibited broad-spectrum antitumor activity, with some showing 1.5-3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies suggested that these compounds might inhibit the growth of cancer cell lines through the inhibition of key kinases such as EGFR-TK and B-RAF kinase, similar to known cancer treatments like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Molecular Docking and Spectroscopy Studies

El-Azab et al. (2016) conducted a detailed study on a structurally similar compound, focusing on vibrational spectroscopy and molecular docking. The research found that the compound could form stable complexes with targets such as the BRCA2 complex, suggesting potential inhibitory activity against cancer-related proteins. This investigation also included a thorough examination of molecular electrostatic potential and nonlinear optical properties, providing insights into the compound's interaction mechanisms at the molecular level (El-Azab et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4S/c1-26(2)12-7-13-27-18-9-6-5-8-17(18)22(25-23(27)29)32-15-21(28)24-16-10-11-19(30-3)20(14-16)31-4/h10-11,14H,5-9,12-13,15H2,1-4H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBKIHSXMZHSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)

![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)

![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2415698.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)

![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)